molecular formula C22H28O6 B1192081 3-Acetoxylteuvincenone G

3-Acetoxylteuvincenone G

Cat. No. B1192081
M. Wt: 388.46
InChI Key: SKJAQYCPIRRSEA-FFSWNNNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetoxylteuvincenone G is a natural potent, selective, and efficacious inhibitor of SHP2, suppressing A549 cell proliferation (IC50=10.79±0.14μM), invasion and inducing cell apoptosis through SHP2/ERK1/2 and SHP2/AKT pathways.

Scientific Research Applications

Applications in Cancer Research

  • Inhibition of Oncogenic Phosphatase : "3-Acetoxyteuvincenone G" (3-AG) was identified as a selective inhibitor of SHP2, an oncogenic tyrosine phosphatase associated with various tumors. Its inhibitory action on SHP2 was found to suppress the proliferation of A549 lung epithelial cancer cells and induce apoptosis through SHP2/ERK1/2 and SHP2/AKT pathways. This suggests potential applications in cancer therapy (Dezhi Liu et al., 2020).

Pharmacological Aspects

  • Cytotoxicity Against Tumor Cells : A related compound, "17-hydroxyteuvincenone G", showed significant cytotoxicities against HL-60 and A-549 tumor cell lines. This points towards a broader range of pharmacological applications for compounds structurally similar to "3-Acetoxyteuvincenone G" in the realm of cancer research (Mingfeng Xu et al., 2011).

properties

Product Name

3-Acetoxylteuvincenone G

Molecular Formula

C22H28O6

Molecular Weight

388.46

IUPAC Name

(3S,4aR,9S,11bS)-7,11-Dihydroxy-4,4,9,11b-tetramethyl-6-oxo-1,2,3,4,4a,5,6,8,9,11b-decahydrophenanthro[3,2-b]furan-3-yl acetate

InChI

InChI=1S/C22H28O6/c1-10-8-12-18(25)16-13(24)9-14-21(3,4)15(28-11(2)23)6-7-22(14,5)17(16)19(26)20(12)27-10/h10,14-15,25-26H,6-9H2,1-5H3/t10-,14-,15-,22-/m0/s1

InChI Key

SKJAQYCPIRRSEA-FFSWNNNASA-N

SMILES

CC(O[C@H](C(C)(C)[C@]1([H])C2)CC[C@]1(C)C3=C(C(O)=C4C(O[C@@H](C)C4)=C3O)C2=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-Acetoxylteuvincenone G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.